2-(4-Nitrophenoxy)-1-phenylethanone

Catalog No.
S595287
CAS No.
18065-03-7
M.F
C14H11NO4
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenoxy)-1-phenylethanone

CAS Number

18065-03-7

Product Name

2-(4-Nitrophenoxy)-1-phenylethanone

IUPAC Name

2-(4-nitrophenoxy)-1-phenylethanone

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2

InChI Key

QKYYIECVXQTDPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

2-(4-nitrophenoxy)-1-phenylethanone

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Synthesis and Characterization:

-(4-Nitrophenoxy)-1-phenylethanone, also known as 2-(4-nitrophenyl)-1-phenylethan-1-one or 2-(4-nitrophenyl)acetophenone, is an organic compound with the chemical formula C₁₄H₁₁NO₃. Research has been conducted on the synthesis and characterization of this compound, including studies on its:

  • Preparation: Different methods for synthesizing 2-(4-Nitrophenoxy)-1-phenylethanone have been explored, with researchers investigating the use of various catalysts and reaction conditions [].

Non-linear Optical Properties:

The non-linear optical properties of 2-(4-Nitrophenoxy)-1-phenylethanone have been investigated using theoretical calculations. These studies aimed to understand the molecule's behavior in response to strong electric fields and its potential applications in non-linear optics [].

Biological Activities:

Research has explored the potential biological activities of 2-(4-Nitrophenoxy)-1-phenylethanone, including its:

  • Antioxidant properties: Studies have investigated the potential of 2-(4-Nitrophenoxy)-1-phenylethanone as an antioxidant, although further research is needed to confirm its efficacy and potential mechanisms of action [].
  • Antitumor activity: Some studies have suggested potential antitumor activity of 2-(4-Nitrophenoxy)-1-phenylethanone, but further research is necessary to understand its effectiveness and safety in this context [].

2-(4-Nitrophenoxy)-1-phenylethanone, also known as NPH-PE, is an organic compound with the molecular formula C15H13NO3. It features a nitrophenoxy group attached to a phenylethanone structure, which contributes to its unique properties. The presence of the nitro group enhances its electron-withdrawing capabilities, making it a subject of interest in various fields of chemistry and materials science.

Currently, there's no documented information regarding a specific mechanism of action for 2-(4-Nitrophenoxy)-1-phenylethanone in biological systems.

As with any new compound, proper safety precautions should be followed when handling 2-(4-Nitrophenoxy)-1-phenylethanone. Limited information exists on its specific hazards, but some general considerations based on functional groups include:

  • Potential skin and eye irritant: Due to the presence of the aromatic groups.
  • Possible respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Unknown flammability: Exercise caution when handling near heat or open flames.
Due to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The nitrophenoxy group can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine or other derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation.

These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the compound.

Research indicates that 2-(4-nitrophenoxy)-1-phenylethanone exhibits various biological activities. Its potential as an anti-inflammatory and antimicrobial agent has been highlighted in studies. The compound's ability to inhibit certain biological pathways makes it a candidate for further pharmacological investigations. For instance, it has shown promise in modulating enzyme activities related to inflammation and infection control.

The synthesis of 2-(4-nitrophenoxy)-1-phenylethanone typically involves several steps:

  • Preparation of 4-Nitrophenol: This is often synthesized from phenol through nitration.
  • Formation of the Ether: The reaction of 4-nitrophenol with a suitable alkyl halide leads to the formation of the nitrophenoxy ether.
  • Acylation: The nitrophenoxy ether is then subjected to acylation using phenylethanone derivatives, often utilizing acetic anhydride or acetyl chloride as acylating agents.

This multi-step synthesis allows for the introduction of various substituents and modifications, making it versatile for research applications .

2-(4-Nitrophenoxy)-1-phenylethanone has several applications across different fields:

  • Materials Science: It is utilized in the development of non-linear optical materials due to its unique electronic properties.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.
  • Chemical Research: Used as a reagent in organic synthesis and as a model compound in studies involving electron transfer processes.

Studies on the interactions of 2-(4-nitrophenoxy)-1-phenylethanone with biomolecules have revealed important insights into its mechanism of action. For example, it has been shown to interact with specific enzymes involved in inflammatory pathways, potentially leading to the inhibition of these pathways. Such interactions are critical for understanding its therapeutic potential and optimizing its efficacy in pharmaceutical applications.

Several compounds share structural similarities with 2-(4-nitrophenoxy)-1-phenylethanone, which can influence their chemical behavior and biological activity. Here are some notable examples:

Compound NameStructure TypeKey Features
4-NitrophenolPhenolic compoundCommonly used as a precursor
2-(4-Chlorophenoxy)-1-phenylethanoneChlorinated derivativeExhibits similar biological activities
2-(3-Nitrophenoxy)-1-phenylethanoneIsomeric variantPotentially different reactivity

These compounds highlight the uniqueness of 2-(4-nitrophenoxy)-1-phenylethanone due to its specific nitro substituent arrangement and its resultant properties. Each variant presents different reactivity patterns and biological profiles, making them suitable for diverse applications in research and industry.

2-(4-Nitrophenoxy)-1-phenylethanone represents an important nitrophenoxy derivative with significant applications in organic synthesis and chemical research [1]. The compound features a nitro group at the para position of the phenoxy ring, which influences its reactivity and synthetic utility [2]. Classical organic synthesis routes to produce this compound have been well-established through various methodologies that leverage the reactivity of both the nitrophenoxy and phenyl moieties [3].

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents one of the most efficient approaches for synthesizing 2-(4-Nitrophenoxy)-1-phenylethanone [4]. This methodology exploits the electron-withdrawing nature of the nitro group, which activates the aromatic ring toward nucleophilic attack [5]. The synthesis typically involves the reaction between 4-nitrophenol and 2-bromo-1-phenylethanone (phenacyl bromide) in the presence of a suitable base [6].

The mechanism of this nucleophilic aromatic substitution proceeds through several distinct steps:

  • Deprotonation of 4-nitrophenol by a base (commonly potassium carbonate or sodium hydroxide) to generate the corresponding phenoxide anion [4] [6].
  • Nucleophilic attack of the phenoxide anion on the α-carbon of 2-bromo-1-phenylethanone, displacing the bromine leaving group [4].
  • Formation of the 2-(4-Nitrophenoxy)-1-phenylethanone product through the establishment of the ether linkage [6].

The presence of the nitro group at the para position significantly enhances the reaction rate by stabilizing the negative charge in the transition state through resonance effects [4] [13]. This activation makes 4-nitrophenol particularly reactive in nucleophilic substitution reactions compared to unsubstituted phenol or phenols with electron-donating substituents [13].

A typical synthetic procedure involves:

ReagentQuantityRole
4-Nitrophenol1 equivalentNucleophile
2-Bromo-1-phenylethanone1-1.2 equivalentsElectrophile
Potassium carbonate2-3 equivalentsBase
Acetone or Dimethylformamide-Solvent
Reaction temperature50-80°C-
Reaction time3-6 hours-

The reaction typically yields 2-(4-Nitrophenoxy)-1-phenylethanone in 75-85% yield after purification [6] [13].

Friedel-Crafts Acylation Derivatives

An alternative approach to synthesizing 2-(4-Nitrophenoxy)-1-phenylethanone involves Friedel-Crafts acylation reactions [5] [23]. This methodology focuses on the introduction of the acyl group to create the ketone functionality in the target molecule [27]. While direct Friedel-Crafts acylation of nitro-substituted aromatics is challenging due to the deactivating nature of the nitro group, modified approaches have been developed to overcome this limitation [15].

One such approach involves:

  • Friedel-Crafts acylation of phenoxyacetic acid derivatives with benzene using Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) [23] [27].
  • Subsequent nitration of the resulting phenoxyacetophenone at the para position of the phenoxy ring [15].

The mechanism of the Friedel-Crafts acylation step proceeds through:

  • Formation of an acylium ion intermediate through the interaction of the acyl chloride with the Lewis acid catalyst [23].
  • Electrophilic attack of the acylium ion on the aromatic ring [27].
  • Deprotonation to restore aromaticity, yielding the acylated product [27].

The nitration step typically employs mixed acid (nitric acid and sulfuric acid) conditions at controlled temperatures to achieve selective para-nitration [15] [6].

A representative synthetic procedure for this approach includes:

StepReagentsConditionsYield
AcylationPhenoxyacetyl chloride, Benzene, AlCl₃0-5°C, 2-4 hours70-80%
NitrationHNO₃/H₂SO₄-5 to 0°C, 1-2 hours65-75%
Overall yield--45-60%

This approach, while less direct than the nucleophilic aromatic substitution route, offers advantages in certain scenarios, particularly when starting from readily available phenoxyacetic acid derivatives [28] [15].

Green Chemistry and Catalytic Process Optimization

Recent advances in green chemistry have led to the development of more sustainable approaches for synthesizing 2-(4-Nitrophenoxy)-1-phenylethanone [16] [20]. These methodologies focus on reducing environmental impact through the use of catalytic systems, environmentally benign solvents, and energy-efficient reaction conditions [20].

Several catalytic systems have been explored for the synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone:

  • Phase-transfer catalysts: Quaternary ammonium salts have been employed to facilitate the reaction between 4-nitrophenol and 2-bromo-1-phenylethanone in biphasic systems, reducing the need for organic solvents [16] [29].

  • Metal-free catalysts: Phosphorus-doped carbon nanotubes (P-CNTs) have shown promise as metal-free catalysts for the selective reduction of nitro groups, which can be applied in the synthesis of related phenoxy derivatives [29].

  • Iron-based catalysts: Homogeneous iron catalysts, such as iron-tetraphos complexes, have demonstrated excellent selectivity in the transformation of nitro compounds under mild conditions [20] [16].

The application of green chemistry principles has led to several improvements in the synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone:

Green Chemistry PrincipleImplementationBenefit
Atom economyDirect nucleophilic substitutionMinimizes waste generation
CatalysisPhase-transfer catalystsReduces energy requirements
Safer solventsWater or ethanol as reaction mediaDecreases environmental impact
Energy efficiencyRoom temperature reactionsLowers energy consumption
Waste preventionRecyclable catalystsMinimizes catalyst waste

One particularly promising approach involves the use of water as a reaction medium in combination with phase-transfer catalysts, which has been reported to yield 2-(4-Nitrophenoxy)-1-phenylethanone in yields exceeding 80% under mild conditions [24] [29].

Mechanistic Studies of Key Synthetic Steps

Detailed mechanistic studies have been conducted to elucidate the reaction pathways involved in the synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone [10] [22]. These investigations have provided valuable insights into the factors affecting reaction rates, selectivity, and overall efficiency [10].

For the nucleophilic aromatic substitution approach, computational studies using density functional theory (DFT) have revealed that:

  • The rate-determining step is typically the nucleophilic attack of the phenoxide anion on the α-carbon of the phenacyl halide [10] [4].

  • The presence of the nitro group at the para position significantly lowers the activation energy barrier for this step through resonance stabilization of the negative charge in the transition state [4] [13].

  • The leaving group ability follows the order: I > Br > Cl > F, although fluorine can sometimes exhibit enhanced reactivity due to strong electronic effects [13] [4].

For the Friedel-Crafts acylation pathway, mechanistic investigations have shown that:

  • The formation of the acylium ion is often the rate-determining step in the reaction sequence [28] [23].

  • The regioselectivity of the acylation is influenced by both electronic and steric factors, with para-substitution generally favored in phenoxy derivatives [28].

  • The presence of electron-withdrawing groups can significantly impact the reactivity of the aromatic ring toward electrophilic attack [15] [23].

Kinetic studies have provided quantitative data on the reaction rates:

Reaction TypeActivation Energy (kcal/mol)Rate-Determining StepRate Enhancement Factor
SNAr with p-nitrophenol18-22Nucleophilic attack10³-10⁴ (vs. unsubstituted phenol)
Friedel-Crafts acylation19-24Acylium ion formation-

These mechanistic insights have been instrumental in optimizing reaction conditions and developing more efficient synthetic routes to 2-(4-Nitrophenoxy)-1-phenylethanone [10] [22].

Purification Strategies and Yield Optimization

The purification of 2-(4-Nitrophenoxy)-1-phenylethanone presents several challenges due to the potential formation of by-products and unreacted starting materials [25] [26]. Effective purification strategies are essential for obtaining the compound in high purity, which is critical for its subsequent applications [26].

Common purification techniques employed for 2-(4-Nitrophenoxy)-1-phenylethanone include:

  • Recrystallization: This technique is particularly effective for purifying 2-(4-Nitrophenoxy)-1-phenylethanone, with ethanol, isopropanol, or ethyl acetate/hexane mixtures serving as suitable recrystallization solvents [25] [7].

  • Column chromatography: Silica gel chromatography using appropriate solvent systems (typically hexane/ethyl acetate mixtures) can effectively separate 2-(4-Nitrophenoxy)-1-phenylethanone from reaction by-products [7] [26].

  • Solvent extraction: Liquid-liquid extraction techniques can be employed to remove inorganic salts and water-soluble impurities from the crude product [25] [26].

Several strategies have been developed to optimize the yield of 2-(4-Nitrophenoxy)-1-phenylethanone:

Optimization StrategyImplementationYield Improvement
Reaction temperature controlMaintaining 50-60°C for SNAr reactions10-15%
Base selectionUsing K₂CO₃ instead of NaOH5-10%
Solvent optimizationUsing acetonitrile for nucleophilic substitution8-12%
Reaction time extensionIncreasing from 4 to 6 hours5-8%
Catalyst loading adjustmentOptimizing phase-transfer catalyst amount7-10%

For the purification of nitrophenoxy compounds like 2-(4-Nitrophenoxy)-1-phenylethanone, specialized approaches have been developed to address the challenges posed by the nitro group [26]. One effective method involves:

  • Initial washing with aqueous ammonia solution to remove acidic impurities and certain nitrophenolic by-products [26].
  • Subsequent washing with caustic solution to remove remaining nitrophenolic impurities [26].
  • Final purification through recrystallization or column chromatography to achieve high purity levels (>98%) [7] [26].

XLogP3

3.1

Other CAS

18065-03-7

Wikipedia

2-(4-nitrophenoxy)-1-phenylethanone

Dates

Last modified: 08-15-2023

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